molecular formula C16H21N5O2 B2865256 4,7,8-Trimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-37-1

4,7,8-Trimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2865256
CAS No.: 878411-37-1
M. Wt: 315.377
InChI Key: QZBZNKAUTKJDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7,8-Trimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
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Scientific Research Applications

Overview of Hydantoin Derivatives in Medicinal Chemistry

Hydantoin derivatives are recognized as a significant group in medicinal chemistry, offering a diverse range of biological and pharmacological activities for therapeutic and agrochemical applications. These compounds, including 4,7,8-Trimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione, are crucial in the synthesis of non-natural amino acids and their conjugates, potentially offering medical applications. The synthesis approach, particularly the Bucherer-Bergs reaction, highlights the efficiency of creating essential natural products and new organic compounds for potential therapeutics, showcasing the broad utility of hydantoin derivatives in drug discovery (Shaikh et al., 2023).

Imidazole Derivatives and Their Role in Optical Sensors

Imidazole derivatives, including the specified compound, play a pivotal role in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Beyond their use in sensors, these derivatives have been explored for their biological and medicinal applications, indicating the versatility and significant potential of imidazole-based compounds in both scientific research and practical applications (Jindal & Kaur, 2021).

Antimicrobial Activities of Imidazole

Imidazole and its derivatives serve as a foundation for producing anti-fungal drugs and bactericides, reflecting the compound's antimicrobial potency. The pharmaceutical and pesticide industries utilize imidazole as an intermediary in synthesizing various antimicrobial agents. This emphasizes the compound's critical role in developing new drugs and treatments to combat microbial resistance, highlighting the ongoing need for research into imidazole derivatives for enhancing antimicrobial strategies (American Journal of IT and Applied Sciences Research, 2022).

Imidazole Derivatives in Corrosion Inhibition

Imidazole derivatives, recognized for their environmental friendliness and cost-effectiveness, are extensively used as corrosion inhibitors. Their molecular structure, featuring a 5-membered heterocyclic ring with nitrogen atoms, enables strong adsorption onto metal surfaces, making them highly effective in protecting against corrosion. This application underlines the industrial significance of imidazole derivatives in preserving infrastructure and equipment, further showcasing the versatility and practical importance of these compounds (Sriplai & Sombatmankhong, 2023).

Properties

IUPAC Name

4,7,8-trimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-6-8-19-10(3)11(4)21-12-13(17-15(19)21)18(5)16(23)20(9-7-2)14(12)22/h6H,1,7-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBZNKAUTKJDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3CC=C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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